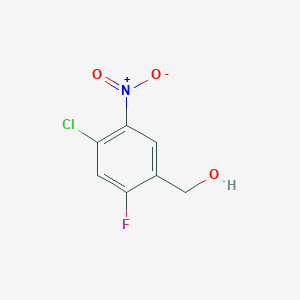
(4-Chloro-2-fluoro-5-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-fluoro-5-nitrophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a chloro, fluoro, and nitro group attached to a benzene ring, with a methanol group (-CH₂OH) as a substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol typically involves the following steps:
Nitration: The starting material, 4-chloro-2-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formylation: The amino group is converted to a formyl group using formic acid and acetic anhydride.
Reduction to Alcohol: Finally, the formyl group is reduced to a methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: (4-Chloro-2-fluoro-5-nitrobenzoic acid)
Reduction: (4-Chloro-2-fluoro-5-aminophenyl)methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chloro-2-fluoro-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Chloro-2-fluoro-5-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups (chloro, fluoro, nitro) can influence its reactivity and binding affinity to molecular targets.
類似化合物との比較
- (4-Chloro-2-fluoro-5-nitrobenzaldehyde)
- (4-Chloro-2-fluoro-5-nitrobenzoic acid)
- (4-Chloro-2-fluoro-5-aminophenyl)methanol
Comparison:
(4-Chloro-2-fluoro-5-nitrobenzaldehyde): Contains an aldehyde group instead of a methanol group, making it more reactive in certain chemical reactions.
(4-Chloro-2-fluoro-5-nitrobenzoic acid): Contains a carboxylic acid group, which can participate in different types of reactions compared to the methanol group.
(4-Chloro-2-fluoro-5-aminophenyl)methanol: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
(4-Chloro-2-fluoro-5-nitrophenyl)methanol is unique due to the combination of its substituents, which impart specific chemical reactivity and potential biological activity.
特性
分子式 |
C7H5ClFNO3 |
|---|---|
分子量 |
205.57 g/mol |
IUPAC名 |
(4-chloro-2-fluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2 |
InChIキー |
NSMQAGDVCYZVOC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



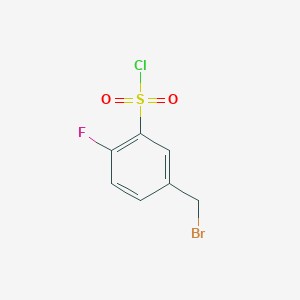
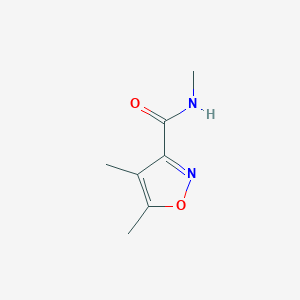

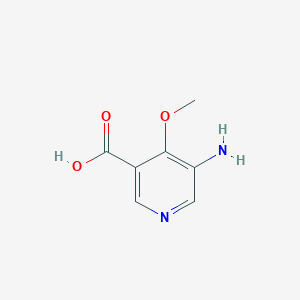
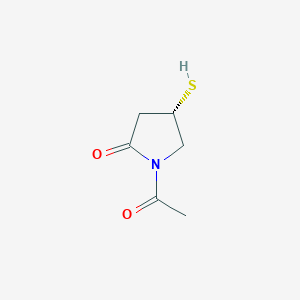

![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
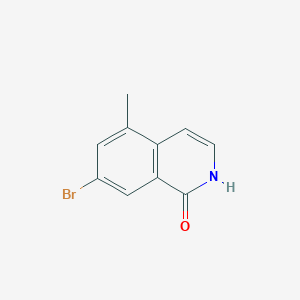
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)

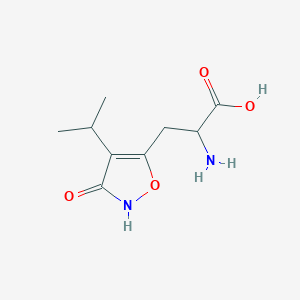
![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
